

Application Notes: Dibutyl Sulphoxide (DBSO) as a Solvent in Organic Synthesis

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Compound of Interest		
Compound Name:	Dibutyl sulphoxide	
Cat. No.:	B1346571	Get Quote

Introduction

Dibutyl sulphoxide (DBSO) is a polar aprotic solvent belonging to the sulfoxide class of organic compounds. While its lower homologue, dimethyl sulfoxide (DMSO), is a ubiquitous solvent in organic synthesis, DBSO presents a unique set of properties that make it a valuable alternative for specific applications.[1][2] Its higher boiling point, distinct solubility profile, and potential as a ligand in coordination chemistry offer advantages in high-temperature reactions and for dissolving a range of organic and inorganic compounds.[3][4] These application notes provide an overview of DBSO's properties, its role in key organic transformations, and generalized protocols for its use.

Physicochemical Properties

DBSO's physical properties, particularly its higher boiling point and melting point compared to DMSO, make it suitable for reactions requiring elevated temperatures. Its character as a polar aprotic solvent is central to its utility, enabling it to dissolve a wide array of substrates while effectively solvating cations, thereby enhancing the reactivity of anionic nucleophiles.[5][6]



Property	Dibutyl Sulphoxide (DBSO)	Dimethyl Sulfoxide (DMSO)	Reference(s)
Molecular Formula	C ₈ H ₁₈ OS	C ₂ H ₆ OS	[7]
Molecular Weight	162.29 g/mol	78.13 g/mol	[7]
Boiling Point	250 °C	189 °C	[7]
Melting Point	31-34 °C	18.5 °C	[7]
Density	0.832 g/mL at 25 °C	1.100 g/mL at 25 °C	[7]
Appearance	White to pale yellow solid or liquid	Colorless liquid	[3]
Solvent Type	Polar Aprotic	Polar Aprotic	[1]

Application 1: Nucleophilic Substitution Reactions

Dibutyl sulphoxide, as a polar aprotic solvent, is well-suited for facilitating S_n2 reactions. Like DMSO, it excels at solvating cations, leaving the anionic nucleophile "bare" and highly reactive. [5][8] This leads to significant rate enhancements compared to protic solvents, which would otherwise form hydrogen bonds with the nucleophile, reducing its reactivity.[5][6] The mechanism involves the polarization of the substrate by the solvent, followed by rapid nucleophilic attack.[5]

Caption: $S_n 2$ reaction workflow in a polar aprotic solvent like DBSO.

Generalized Protocol for S_n2 Reaction (e.g., Williamson Ether Synthesis)

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., Argon), add the alcohol (1.0 eq.) to a suspension of a strong base (e.g., NaH, 1.1 eq.) in anhydrous DBSO (5-10 mL per mmol of alcohol).
- Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.



- Nucleophilic Attack: Add the alkyl halide (1.0-1.2 eq.) dropwise to the solution. Note that this step may be exothermic.
- Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

Polar aprotic solvents play a critical role in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[9][10] They help to dissolve the diverse reactants, stabilize the palladium catalytic species, and influence the reaction mechanism and selectivity. [11][12] The high boiling point of DBSO is particularly advantageous for cross-coupling reactions that require elevated temperatures to proceed efficiently, especially when using less reactive substrates like aryl chlorides.[10]

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Generalized Protocol for Suzuki Coupling

- Setup: To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed DBSO as the solvent.
- Reaction: Heat the mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.



- Workup: Upon completion, cool the mixture to room temperature and dilute with water and an extraction solvent (e.g., toluene or ethyl acetate).
- Purification: Separate the organic layer, wash with water and then brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo. The crude product can be purified via flash chromatography or recrystallization.

Application 3: Oxidation of Alcohols

Dibutyl sulphoxide can serve as the oxidant in "activated sulfoxide" oxidations, analogous to the well-known Swern and Moffatt oxidations that use DMSO.[13][14] In these reactions, the sulfoxide is first activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride, or a carbodiimide).[15][16] The resulting species is highly electrophilic at the sulfur atom and reacts with the alcohol. A subsequent base-mediated elimination yields the desired aldehyde or ketone, along with dibutyl sulfide and other byproducts.[14] The mild conditions of these oxidations make them suitable for sensitive substrates.

Caption: Workflow for a Swern-type oxidation using DBSO.

Generalized Protocol for Swern-Type Oxidation

- Activator Preparation: In a flask under an inert atmosphere, dissolve the electrophilic
 activator (e.g., oxalyl chloride, 1.5 eq.) in a dry, non-reactive solvent (e.g., dichloromethane)
 and cool to a low temperature (e.g., -78 °C).
- Sulfoxide Activation: Add a solution of DBSO (2.0-2.5 eq.) in the same solvent dropwise to the cooled activator solution, maintaining the low temperature. Stir for 15-30 minutes.
- Alcohol Addition: Add the alcohol (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise to the activated sulfoxide mixture. Stir for another 30-60 minutes at -78 °C.
- Elimination: Add a hindered organic base (e.g., triethylamine, 5.0 eq.) to the reaction mixture. Allow the reaction to slowly warm to room temperature.
- Workup: Quench the reaction with water. Separate the organic layer, and wash successively with a dilute acid solution (e.g., 1M HCl), water, and brine.



 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude carbonyl compound can then be purified by distillation or chromatography.

Synthesis of **Dibutyl Sulphoxide**

Dibutyl sulphoxide is typically prepared via the controlled oxidation of its precursor, dibutyl sulfide.[17] Care must be taken to avoid over-oxidation to the corresponding sulfone. Various catalytic systems, including those based on metal catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide or transition-metal-free systems, have been developed for this transformation.[17]

Safety and Handling

Dibutyl sulphoxide should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] As a solid at room temperature, it should be stored in a dry environment.[3] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

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